molecular formula C20H19BrN4O2S B2836603 5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-21-4

5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2836603
CAS No.: 1221715-21-4
M. Wt: 459.36
InChI Key: SITSRPRNWMXOTI-UHFFFAOYSA-N
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Description

5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C20H19BrN4O2S and its molecular weight is 459.36. The purity is usually 95%.
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Biological Activity

5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound belonging to the class of quinazoline derivatives. Its complex structure includes a bromophenyl group and a sulfanyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, particularly its anticancer potential and interactions with various biological targets.

  • Molecular Formula : C20H19BrN4O2S
  • Molecular Weight : 459.36 g/mol
  • CAS Number : 1221715-21-4
  • Purity : Typically >90% .

Anticancer Potential

Recent studies have demonstrated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The compound was evaluated alongside other derivatives for its ability to inhibit cell proliferation in vitro.

Key Findings from Studies :

  • The compound exhibited moderate to good anticancer activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) with varying IC50 values.
  • In a comparative study, derivatives of quinazoline showed significant cytotoxicity against HCT-116 with an IC50 value of approximately 10.72 μM after 48 hours of exposure, indicating promising anticancer properties .
CompoundCell LineIC50 (μM) at 48hIC50 (μM) at 72h
This compoundHCT-116TBDTBD
Compound AHCT-1164.477.55
Compound BPC317.7TBD

Note: TBD indicates that specific values for the compound were not provided in the studies reviewed.

The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:

  • Kinase Inhibition : Some studies have explored the inhibition of human kinases by quinazoline derivatives. Although specific data for this compound is limited, related compounds have shown significant inhibitory effects on kinases like EGFR and VEGFR-2 .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells, as evidenced by the reduction in cell viability observed in several studies.

Case Studies

  • Cytotoxic Evaluation of Quinazoline Derivatives :
    • A study synthesized a series of quinazoline derivatives and tested their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that certain modifications led to enhanced activity against HCT-116 and MCF-7 cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted that the presence of specific substituents on the quinazoline core significantly influenced biological activity. For instance, modifications at the phenyl ring or changes in the alkyl chain length were found to enhance potency against cancer cells .

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c1-4-18-23-19-14-9-16(26-2)17(27-3)10-15(14)22-20(25(19)24-18)28-11-12-5-7-13(21)8-6-12/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITSRPRNWMXOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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